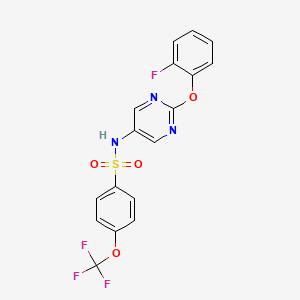

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

This compound features a pyrimidine core substituted at the 2-position with a 2-fluorophenoxy group and at the 5-position with a 4-(trifluoromethoxy)benzenesulfonamide moiety. Such structural attributes are common in agrochemicals and pharmaceuticals, where sulfonamide derivatives are known for enzyme inhibition (e.g., acetolactate synthase in herbicides) .

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3O4S/c18-14-3-1-2-4-15(14)27-16-22-9-11(10-23-16)24-29(25,26)13-7-5-12(6-8-13)28-17(19,20)21/h1-10,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWYBSLHZPORAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine derivative.

Sulfonamide Formation: The final step involves the reaction of the intermediate pyrimidine derivative with a sulfonyl chloride, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the following:

- Molecular Formula : C17H15F4N2O3S

- Molecular Weight : 392.37 g/mol

- IUPAC Name : N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

This structure includes a pyrimidine ring, a sulfonamide group, and fluorinated aromatic systems, which enhance its biological activity and stability.

Medicinal Chemistry

-

Anticancer Activity :

- The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that modifications in the molecular structure can significantly affect its efficacy in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have shown promising results in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest .

- Enzyme Inhibition :

- Anti-inflammatory Properties :

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Comparative Studies

To better understand the efficacy of this compound, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | IC50 Value (μM) | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | Anticancer agent | TBD | CDK1 inhibition |

| Similar Compound A | α-l-fucosidase inhibitor | 0.012 | α-l-fucosidase |

| Similar Compound B | Induces G2/M arrest | 742.36 | CDK1 activity |

Case Studies

-

Anticancer Evaluation :

- A study focused on a series of fluorinated benzenesulfonamides demonstrated that structural variations significantly influenced their anticancer activity. The tested compounds were evaluated for their ability to inhibit cell growth in vitro and showed varying degrees of effectiveness depending on their functional groups .

- Enzyme Inhibition Studies :

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting downstream signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Sulfonamides

N-(4,6-Bis(3-(Trifluoromethoxy)Phenoxy)Pyrimidin-5-yl)-4-(tert-butyl)Benzenesulfonamide

- Structural Differences: The pyrimidine core here has trifluoromethoxy-phenoxy groups at positions 4 and 6, compared to the target compound’s single 2-fluorophenoxy at position 2. The sulfonamide substituent is a tert-butyl group instead of trifluoromethoxy phenyl.

- The tert-butyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group in the target compound, which may alter interaction with hydrophobic enzyme pockets .

N-(2-{[5-Bromo-2-(Piperidin-1-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide

- Structural Differences: A bromo and piperidinyl group replace the fluorophenoxy at position 2, and a sulfanyl bridge links the pyrimidine to the sulfonamide.

- Functional Implications : The bromine atom may enhance halogen bonding, while the piperidinyl group introduces basicity, affecting solubility. The sulfanyl linkage could influence oxidative stability compared to the target’s direct sulfonamide attachment .

Pyridine and Quinazoline Derivatives

N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)-4-(Trifluoromethyl)Benzenesulfonamide (17d)

- Structural Differences : A pyridine core replaces pyrimidine, with benzyloxy and trimethyl substituents. The sulfonamide has a trifluoromethyl group instead of trifluoromethoxy.

- Functional Implications: The pyridine ring’s lower nitrogen content may reduce hydrogen-bonding capacity.

2,4-Dimethyl-N-[3-[4-(Trifluoromethoxy)Anilino]Quinoxalin-2-yl]Benzenesulfonamide

- Structural Differences: A quinoxaline core replaces pyrimidine, with a dimethylbenzenesulfonamide and trifluoromethoxy-anilino group.

- Functional Implications: Quinoxaline’s extended π-system may enhance intercalation in biological targets, while the anilino group introduces additional hydrogen-bonding sites .

Sulfonamide Agrochemicals

Chlorsulfuron and Imazosulfuron

- Structural Differences : Chlorsulfuron has a triazine ring and chlorinated benzene, while imazosulfuron includes a sulfonylurea bridge.

- Functional Implications : These herbicides inhibit acetolactate synthase. The target compound’s pyrimidine-sulfonamide scaffold may offer similar enzyme inhibition but with improved fluorinated-group stability .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrimidine moiety : A six-membered ring containing nitrogen atoms.

- Fluorophenoxy group : Enhances lipophilicity and biological activity.

- Trifluoromethoxy group : Contributes to the compound's unique reactivity and interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter systems and exhibiting effects similar to known pharmacological agents.

Anticonvulsant Activity

A study on related compounds demonstrated that derivatives with similar structures exhibit anticonvulsant properties. For instance, certain 2-substituted oxadiazoles showed significant activity in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models, suggesting that compounds like this compound may also possess similar effects through modulation of benzodiazepine receptors .

Anticancer Potential

Recent investigations into the antiproliferative effects of pyrimidine derivatives suggest that this compound could inhibit cancer cell lines. The mechanism likely involves the induction of apoptosis via mitochondrial pathways, as indicated by caspase activation assays.

Case Studies

- In Vivo Studies : Animal models treated with similar sulfonamide compounds demonstrated reduced tumor growth rates, indicating potential applications in oncology.

- Pharmacokinetics : Studies have shown that compounds with trifluoromethoxy groups often exhibit improved bioavailability and metabolic stability, which could enhance therapeutic efficacy.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide, and how do they influence its physicochemical properties?

- Methodological Answer : The compound combines a pyrimidine core substituted with a 2-fluorophenoxy group and a benzenesulfonamide moiety bearing a trifluoromethoxy group. The pyrimidine ring contributes to π-π stacking interactions, while the sulfonamide group enhances hydrogen-bonding potential. The trifluoromethoxy substituent increases lipophilicity, impacting solubility and membrane permeability. Structural analogs, such as those with pyrimidine-thioether linkages, demonstrate similar electronic profiles due to fluorine’s electronegativity and sulfonamide’s polarity .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) reactions. For example:

Coupling 2-fluorophenol with 5-bromopyrimidine under basic conditions to form the 2-(2-fluorophenoxy)pyrimidine intermediate.

Sulfonylation of the pyrimidine’s amine group with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃).

Similar routes are validated in the synthesis of N-[4-(4-fluorophenyl)-5-formylpyrimidin-2-yl]-N-methylmethanesulfonamide, where SNAr and sulfonamide coupling are critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular conformation predictions for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving conformational ambiguities. SHELX software (e.g., SHELXL for refinement) is widely used to analyze torsion angles, hydrogen bonding (e.g., N–H⋯O or C–H⋯π interactions), and packing motifs. For example, in pyrimidine derivatives, SCXRD revealed intramolecular hydrogen bonds stabilizing the sulfonamide group’s orientation, which DFT calculations may not fully predict . Refinement parameters (R factor < 0.05) and data-to-parameter ratios (>15:1) ensure reliability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : SAR studies should systematically modify substituents and evaluate effects on target binding:

- Pyrimidine Core : Replace the 2-fluorophenoxy group with bulkier substituents (e.g., 4-chlorophenyl) to assess steric effects.

- Sulfonamide Group : Introduce methyl or ethyl groups on the sulfonamide nitrogen to modulate electron density and hydrogen-bonding capacity.

- Trifluoromethoxy Position : Compare para- vs. meta-substitution to optimize hydrophobic interactions.

Analogous studies on N-(4-chlorophenyl)pyrimidine derivatives demonstrated enhanced antifungal activity with halogenated aryl groups .

Q. What analytical techniques are critical for resolving solubility contradictions in in vitro assays?

- Methodological Answer : Conflicting solubility data often arise from polymorphic forms or aggregation. Techniques include:

- Dynamic Light Scattering (DLS) : Detects particle aggregation in aqueous buffers.

- Differential Scanning Calorimetry (DSC) : Identifies polymorphs by melting-point variations.

- Co-solvent Screening : Use DMSO-water gradients (1–10% DMSO) to maintain compound stability.

For sulfonamide derivatives, solubility improvements were achieved via salt formation (e.g., sodium pivalate) or nanoformulation .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between enzymatic assays and cell-based studies?

- Methodological Answer : Discrepancies may stem from off-target effects or cellular uptake limitations:

Permeability Assays : Use Caco-2 or PAMPA to evaluate membrane penetration.

Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation.

Target Engagement Studies : Employ CETSA (cellular thermal shift assay) to confirm target binding in cells.

For example, fluorinated pyrimidines showed reduced cellular activity despite high enzyme inhibition due to efflux by ABC transporters .

Methodological Tools and Resources

Q. Which computational methods are most reliable for docking studies with this compound?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to account for flexibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.